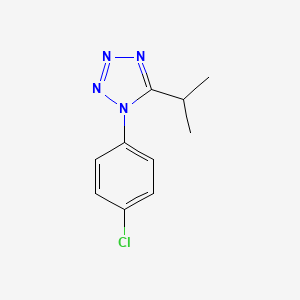
1-(4-chlorophényl)-5-isopropyl-1H-1,2,3,4-tétrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Chlorophenyl)-5-isopropyl-1H-1,2,3,4-tetraazole is a heterocyclic compound featuring a tetraazole ring substituted with a 4-chlorophenyl group and an isopropyl group
Applications De Recherche Scientifique
1-(4-Chlorophenyl)-5-isopropyl-1H-1,2,3,4-tetraazole has been explored for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
Target of Action
Similar compounds, such as pyrazole derivatives, have been known to interact with various biological targets . For instance, some pyrazole derivatives have shown potent antileishmanial and antimalarial activities, suggesting their interaction with specific targets in these pathogens .
Mode of Action
This compound has a desirable fitting pattern in the LmPTR1 pocket (active site), characterized by lower binding free energy . This suggests that the compound might interact with its targets, leading to changes in their function.
Biochemical Pathways
For example, some pyrazole derivatives have shown to inhibit mitochondrial respiration, which is a crucial pathway for energy production in cells .
Pharmacokinetics
For instance, some pyrazole derivatives have shown good absorption, metabolism, and excretion, and the ability to cross the blood-brain barrier .
Result of Action
For instance, some pyrazole derivatives have shown potent antileishmanial and antimalarial activities, suggesting their potential to inhibit the growth of these pathogens .
Action Environment
For example, some pyrazole derivatives have shown potent antileishmanial and antimalarial activities under different environmental conditions .
Analyse Biochimique
Biochemical Properties
It is known that similar compounds, such as paclobutrazol, have growth-regulating properties mediated by changes in the levels of important plant hormones
Cellular Effects
Related compounds have been shown to affect various types of cells and cellular processes
Molecular Mechanism
A compound named CPPI has been reported to inhibit androgen-independent AR nuclear localization in CRPC cells
Metabolic Pathways
Ddt, a similar compound, is known to be metabolized very slowly by animals and is deposited and stored in the fatty tissues
Méthodes De Préparation
The synthesis of 1-(4-chlorophenyl)-5-isopropyl-1H-1,2,3,4-tetraazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-chlorobenzyl chloride with sodium azide to form 4-chlorobenzyl azide, which then undergoes cyclization in the presence of a base to yield the desired tetraazole compound. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, such as controlling temperature, solvent choice, and reaction time.
Analyse Des Réactions Chimiques
1-(4-Chlorophenyl)-5-isopropyl-1H-1,2,3,4-tetraazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The tetraazole ring can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles under suitable conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed depend on the specific reaction conditions and reagents used.
Comparaison Avec Des Composés Similaires
1-(4-Chlorophenyl)-5-isopropyl-1H-1,2,3,4-tetraazole can be compared with other similar compounds, such as:
1-(4-Chlorophenyl)-1H-tetrazole: Lacks the isopropyl group, which may affect its reactivity and biological activity.
1-(4-Chlorophenyl)-5-methyl-1H-tetrazole: Contains a methyl group instead of an isopropyl group, leading to differences in steric and electronic properties.
1-(4-Bromophenyl)-5-isopropyl-1H-tetrazole: Substitution of chlorine with bromine can alter the compound’s reactivity and interaction with biological targets.
Propriétés
IUPAC Name |
1-(4-chlorophenyl)-5-propan-2-yltetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN4/c1-7(2)10-12-13-14-15(10)9-5-3-8(11)4-6-9/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWOKEJKMQNULII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=NN1C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}-1H-1,3-benzodiazole](/img/structure/B2463775.png)
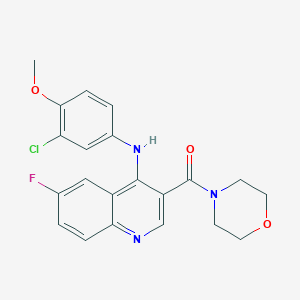
![2-(8-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl)-N-phenethylacetamide](/img/structure/B2463781.png)
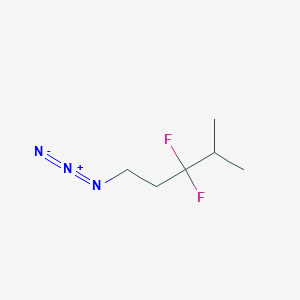
![1-(3,4-dimethylphenyl)-4-(4-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)pyrrolidin-2-one](/img/structure/B2463785.png)
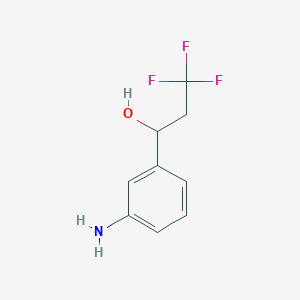
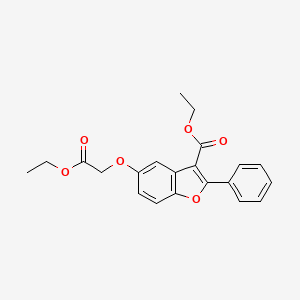
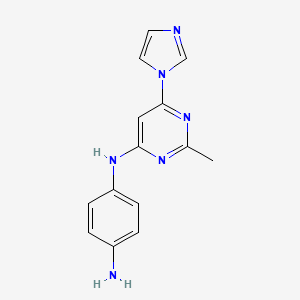
![2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)propanamide](/img/structure/B2463792.png)
![N-(2,4-dimethylphenyl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-amine](/img/structure/B2463793.png)
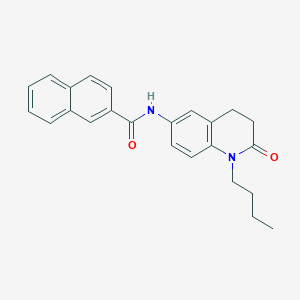
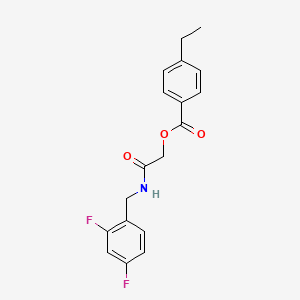
![5-chloro-2-methoxy-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2463796.png)
![6-Cyano-N-[1-(2-methoxyphenyl)-2-oxopyrrolidin-3-yl]pyridine-3-carboxamide](/img/structure/B2463797.png)
